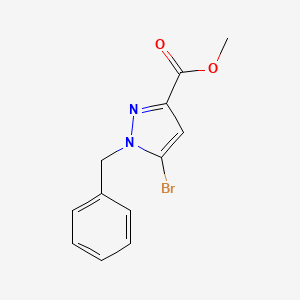

![molecular formula C10H13N3O B2726196 N-[(E)-dimethylaminomethylideneamino]benzamide CAS No. 308239-34-1](/img/structure/B2726196.png)

N-[(E)-dimethylaminomethylideneamino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(E)-dimethylaminomethylideneamino]benzamide, commonly known as DMAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. DMAB belongs to the class of amidine compounds and is characterized by the presence of an imine functional group (-C=N-) and a benzamide moiety (-C(=O)NH2) in its chemical structure.

Scientific Research Applications

Herbicidal Activity

Research on benzamides, such as the study by Viste, Cirovetti, and Horrom (1970), highlights the herbicidal potential of certain benzamide derivatives. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, shows significant herbicidal activity against annual and perennial grasses, with potential agricultural utility in forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anticonvulsant Properties

The anticonvulsant and toxic properties of 4-amino-N-(2,6-dimethylphenyl)benzamide, another benzamide derivative, were explored by Clark (1988). This compound demonstrated potent anticonvulsant activity in the maximal electroshock seizure (MES) model, indicating its potential for developing new antiepileptic drugs (Clark, 1988).

Synthetic Chemistry and Antifungal Activity

Khodairy, Ali, and El-wassimy (2016) investigated N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide derivatives for the synthesis of novel triazepines, pyrimidines, and azoles. This research demonstrated the potential of benzamide derivatives in synthesizing new compounds with good antifungal activity, illustrating the chemical versatility and potential pharmaceutical applications of such molecules (Khodairy, Ali, & El-wassimy, 2016).

Diagnostic Imaging

A groundbreaking application in diagnostic imaging is represented by the development of positron emission tomography (PET) imaging probes for detecting malignant melanoma. N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2) demonstrated exceptional performance in detecting primary and metastatic melanomas, offering a novel PET imaging agent for outstanding image quality in melanoma diagnosis (Pyo et al., 2020).

Gastrointestinal Prokinetic Activity

Sakaguchi et al. (1992) explored N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives derived from metoclopramide for their gastrointestinal prokinetic and antiemetic activities. This research underscores the therapeutic potential of benzamide derivatives in treating gastrointestinal disorders (Sakaguchi et al., 1992).

Mechanism of Action

Target of Action

Compounds like “N’-[(1E)-(dimethylamino)methylidene]benzohydrazide” belong to a class of organic compounds known as hydrazones . Hydrazones are known to exhibit a wide variety of biological activities and can interact with various biological targets depending on their structure .

Mode of Action

The mode of action of hydrazones is often related to their nucleophilicity. They can undergo reactions like the Mannich reaction, coupling reaction, and halogenations readily at the carbon atom .

Biochemical Pathways

Hydrazones in general can affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetics of hydrazones can vary widely depending on their specific structures .

Result of Action

Hydrazones in general can have various effects at the molecular and cellular level depending on their specific structures and targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of hydrazones .

properties

IUPAC Name |

N-[(E)-dimethylaminomethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-13(2)8-11-12-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFGIKDRUYNWIW-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NNC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-butyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726115.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2726116.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2726121.png)

![(E)-4-(Dimethylamino)-N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2726123.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)

![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2726126.png)

![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2726130.png)

![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)

![(3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2726134.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2726136.png)